2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Properties
Molecular Formula |
C21H16F3NOS |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-phenyl-2-phenylsulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H16F3NOS/c22-21(23,24)17-13-7-8-14-18(17)25-20(26)19(15-9-3-1-4-10-15)27-16-11-5-2-6-12-16/h1-14,19H,(H,25,26) |
InChI Key |
HVADJOXKWFCVET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2C(F)(F)F)SC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction of 2-Chloro-N-[2-(Trifluoromethyl)Phenyl]Acetamide with Thiophenol
A foundational method involves reacting 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide (CAS 3792-04-9) with thiophenol under basic conditions.
Procedure :
-
Step 1 : Dissolve 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide (1.0 equiv, 237.61 g/mol) in anhydrous DMF.
-
Step 2 : Add thiophenol (1.2 equiv) and K₂CO₃ (2.0 equiv).
-
Step 3 : Stir at 80°C for 12–16 hours under nitrogen.
-
Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
Data :
Mechanistic Insight :
The chloroacetamide undergoes nucleophilic attack by the thiophenolate ion, forming the thioether bond. The trifluoromethyl group remains intact due to its electron-withdrawing stability.
Coupling Reactions with Preformed Thioether Intermediates
Suzuki–Miyaura Coupling of Phenylboronic Acid and Sulfanyl Acetamide
Patent HU183215B discloses a palladium-catalyzed coupling strategy:
Procedure :
-
Step 1 : Prepare 2-(phenylsulfanyl)acetamide (1.0 equiv) via tert-butyl hypochlorite-mediated thiolation.
-
Step 2 : React with 2-iodo-N-[2-(trifluoromethyl)phenyl]acetamide (1.1 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1).
-
Step 3 : Reflux at 110°C for 8 hours.
Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65% | |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | |
| Purification | Recrystallization (acetonitrile) |
Advantages :
Multi-Step Synthesis from Benzophenone Derivatives
tert-Butyl Hypochlorite-Mediated Cyclization
A three-step protocol from 2-amino-3-benzoylphenyl precursors is detailed in HU183215B:
Procedure :
-
Chlorination : Treat 2-amino-3-benzoylphenyl derivatives with tert-butyl hypochlorite in CH₂Cl₂ at −70°C.
-
Thioacetamide Coupling : Add 2-(phenylsulfanyl)acetamide and triethylamine, stir at −65°C.
-
Deprotection : Remove tert-butyl groups using HCl/EtOAc.
Data :
| Step | Conditions | Yield |
|---|---|---|
| Chlorination | −70°C, 15 min | 89% |
| Coupling | −65°C, 1 hour | 43% |
| Global Yield | – | 37% |
Analytical Validation :
-
¹H NMR (400 MHz, DMSO- d₆): δ 3.84 (s, 2H, CH₂), 7.30–7.45 (m, aromatic), 9.15 (s, NH).
-
HPLC-MS : m/z 411.1293 [M+H]⁺ (calculated for C₂₆H₂₁F₃N₂O₂S).
Optimization Strategies for Industrial Scalability
Continuous Flow Reactor Design
Recent advances (PMC10993607) highlight flow chemistry for improved yield and safety:
Parameters :
-
Residence Time : 30 minutes at 120°C.
-
Throughput : 1.2 kg/day at pilot scale.
Benefits :
Analytical and Purification Techniques
Chromatographic Methods
Recrystallization Solvents
Challenges and Mitigation
Chemical Reactions Analysis
2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo substitution reactions, often facilitated by radical initiators or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of acetamide compounds, including 2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide, exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, demonstrating potential as anticancer agents. The compound's structure allows it to interact with specific cellular targets, modulating pathways involved in tumor growth and proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess efficacy against certain bacterial strains and fungi, making it a candidate for further investigation in the development of new antimicrobial therapies .
Synthesis and Derivatives
The synthesis of 2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. Researchers have explored various synthetic routes to optimize yield and purity. Additionally, structural modifications have been made to develop new derivatives with enhanced biological activities or improved pharmacokinetic profiles .
Case Studies
- Anticancer Screening : A study conducted by the National Cancer Institute evaluated the anticancer potential of various acetamide derivatives, including those related to 2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide. The results indicated promising activity against multiple cancer cell lines, suggesting that further optimization could lead to effective cancer therapies .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of this compound against common pathogens. Results showed moderate activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism by which 2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylsulfanyl group may participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Nitrogen
Compound A : (2S)-N-(4-Acetamidophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide ()
- Molecular Formula : C₂₂H₂₀N₂O₂S
- Key Differences : The acetamide nitrogen is attached to a 4-acetamidophenyl group instead of 2-(trifluoromethyl)phenyl.
- Impact :
Compound B : N-(2-Methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide ()
- Molecular Formula: C₂₇H₂₃NO₂S
- Key Differences : A methoxy group replaces the trifluoromethyl group at the ortho position.
- Enhanced solubility but lower lipophilicity (logP ~3.5 vs. ~4.5 for the target compound).
Fluorinated Analogs
Compound C : N-(2,3,4,5,6-Pentafluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide ()
- Molecular Formula: C₂₀H₁₂F₅NOS
- Key Differences : The phenyl ring on the acetamide nitrogen is fully fluorinated.
- Impact :
Compound D : N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide ()
- Molecular Formula: C₉H₇ClF₃NO
- Key Differences : Lacks the phenylsulfanyl group and has a chloro substituent alongside trifluoromethyl.
- Impact :
Heterocyclic and Complex Derivatives
Compound E : 2-[(4-Oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide ()
- Molecular Formula : C₂₈H₂₀F₃N₃O₂S
- Key Differences: Incorporates a thienopyrimidinone core linked via a sulfanyl group.
- Increased molecular complexity raises synthetic challenges (e.g., lower yield in : 19% vs. ~50% for simpler acetamides).
Compound F : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ()
Structural and Functional Data Table
| Compound | Substituent (R) | Molecular Weight (g/mol) | logP (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 2-(Trifluoromethyl)phenyl | ~479.5 | ~4.5 | CF₃, Ph-S-Ph, Acetamide |
| Compound A | 4-Acetamidophenyl | 376.5 | ~2.8 | Acetamide, Ph-S-Ph |
| Compound B | 2-Methoxyphenyl | 433.5 | ~3.5 | OMe, Ph-S-Ph |
| Compound C | Pentafluorophenyl | 409.4 | >5.0 | F₅, Ph-S-Ph |
| Compound E | Thienopyrimidinone-sulfanyl | 519.5 | ~4.8 | Heterocycle, CF₃, Acetamide |
Research Findings and Implications
- Trifluoromethyl vs. Methoxy : The target compound’s trifluoromethyl group balances lipophilicity and metabolic stability, whereas methoxy derivatives (e.g., Compound B) favor solubility but lack durability in oxidative environments .
- Phenylsulfanyl Group : This moiety enables disulfide bond formation or thiol-mediated uptake, a feature absent in benzothiazole or chloro analogs .
- Synthetic Accessibility : The target compound’s synthesis likely requires specialized reagents (e.g., trifluoromethylation agents), contrasting with simpler acetamides that use conventional acyl halides ().
Biological Activity
2-Phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The molecular formula of 2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is , with a molecular weight of approximately 421.87 g/mol. The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, potentially affecting its biological activity.
Anticonvulsant Activity
Recent studies have indicated that compounds containing the trifluoromethyl group can exhibit significant anticonvulsant properties. In one study, derivatives similar to 2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide were evaluated for their efficacy in animal models of epilepsy. The results suggested that the introduction of a trifluoromethyl group was essential for enhancing anticonvulsant activity, as it improved the compounds' binding affinity to central nervous system targets .
Anticancer Potential
The anticancer properties of compounds with similar structures have also been investigated. For instance, piperidine derivatives with trifluoromethyl substitutions demonstrated improved cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts. The mechanism behind this increased activity is attributed to enhanced interactions with protein targets due to the unique electronic properties imparted by fluorine atoms .
Synthesis and Evaluation
A detailed synthesis pathway for 2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves the reaction of appropriate phenolic and sulfanyl precursors under controlled conditions. The compound was synthesized through a multi-step process involving alkylation reactions, followed by purification via recrystallization methods .
Pharmacological Screening
In pharmacological screenings, compounds structurally related to 2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide were tested for their anticonvulsant activity using the maximal electroshock (MES) test. Results indicated that compounds with higher lipophilicity (measured via clog P values) exhibited better protection against seizures compared to less lipophilic analogs .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound ID | Lipophilicity (clog P) | MES Protection (%) |
|---|---|---|
| Compound A | 3.5 | 75 |
| Compound B | 4.0 | 85 |
| Compound C | 2.8 | 50 |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide to improve yield and purity?
- Methodological Answer : Optimize reaction conditions using catalysts (e.g., Pd-based for coupling reactions), solvent selection (polar aprotic solvents like DMF), and temperature control (60–80°C for stability). Purification via column chromatography or recrystallization with ethyl acetate/hexane mixtures enhances purity . Continuous flow reactors may improve scalability and efficiency .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : Use H and C NMR to verify aromatic protons, trifluoromethyl groups, and sulfanyl linkages. F NMR confirms trifluoromethyl geometry .
- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm) and sulfur-related (C-S, ~600–700 cm) stretches .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer : Conduct in vitro assays:
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria and fungi (MIC determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological targets of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding affinities for kinases or receptors .
- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .
- Structural Analog Comparison : Compare with analogs (e.g., fluorophenyl or sulfanyl derivatives) to isolate key pharmacophores .
Q. How can the compound’s mechanism of action be elucidated in complex biological systems?
- Methodological Answer :
- Transcriptomics/Proteomics : RNA-seq or LC-MS/MS to identify differentially expressed genes/proteins post-treatment .
- Chemical Proteomics : Use activity-based probes to map target engagement in cell lysates .
- Crystallography : Co-crystallize with identified targets (e.g., enzymes) for atomic-resolution interaction analysis .
Q. What advanced synthetic routes enable selective functionalization of the sulfanyl or trifluoromethyl groups?
- Methodological Answer :
- Protecting Groups : Temporarily block the acetamide moiety during sulfanyl oxidation to sulfones .
- Cross-Coupling : Suzuki-Miyaura reactions for aryl substitutions on the trifluoromethylphenyl ring .
- Electrophilic Fluorination : Introduce additional fluorine atoms using Selectfluor® under inert conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
